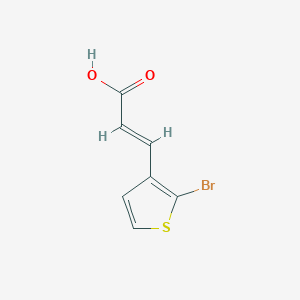

(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid

Description

BenchChem offers high-quality (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-bromothiophen-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-7-5(3-4-11-7)1-2-6(9)10/h1-4H,(H,9,10)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METLRSWNNQAFIG-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1/C=C/C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Thiophene and Acrylic Acid Derivatives in Modern Chemical Research

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide-ranging applications. nih.govderpharmachemica.com The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This is due to its bioisosteric relationship with the benzene (B151609) ring, allowing it to often replace benzene in biologically active compounds without a loss of activity, while potentially improving properties like solubility and metabolism. nih.gov Consequently, thiophene motifs are integral to numerous FDA-approved drugs, exhibiting diverse therapeutic effects including anti-inflammatory, antimicrobial, and anticancer activities. nih.govrsc.orgnih.gov Beyond pharmaceuticals, thiophene derivatives are pivotal in materials science, forming the backbone of organic semiconductors, polymers used in organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov

Acrylic acid and its derivatives are fundamental monomers in polymer chemistry and versatile intermediates in organic synthesis. The high reactivity of the acrylic acid double bond allows for polymerization, leading to a vast array of materials with diverse properties. Polyacrylates are used extensively in the manufacturing of plastics, coatings, adhesives, and superabsorbent polymers. nih.gov In the context of more complex molecules, the acrylic acid moiety serves as a key functional group that can undergo various chemical transformations. Its conjugation with other systems, such as the thiophene ring in the title compound, creates a delocalized electron system that influences the molecule's electronic properties and reactivity.

Overview of Halogenated Thiophene Scaffolds and Their Role in Synthetic Methodologies

The introduction of halogen atoms, such as bromine, onto a thiophene (B33073) ring is a powerful strategy in synthetic organic chemistry. Halogenation significantly alters the electronic properties of the thiophene ring and provides a reactive "handle" for further functionalization. nih.gov The carbon-bromine bond in compounds like (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is a key site for a variety of cross-coupling reactions.

Methodologies such as Suzuki, Stille, and Heck couplings utilize these halogenated scaffolds to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures. researchgate.net This versatility makes brominated thiophenes invaluable intermediates in the synthesis of targeted molecules for medicinal chemistry and materials science. utm.my For instance, they are used to build larger conjugated systems for electronic applications or to introduce specific substituents to fine-tune the biological activity of a potential drug candidate. nih.govutm.my The synthesis of halogenated thiophenes can be achieved through various methods, including electrophilic aromatic substitution, which allows for regioselective placement of the halogen atom on the thiophene ring. vulcanchem.com

Academic and Research Landscape of E 3 2 Bromo Thiophen 3 Yl Acrylic Acid

Regioselective Synthesis of 2-Bromothiophene (B119243) Derivatives as Precursors

The regioselective synthesis of 2-bromothiophene derivatives is a critical first step in the pathway to (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid. The precise placement of the bromine atom at the 2-position of the thiophene ring is essential for subsequent coupling reactions. Various methods have been developed to achieve this regioselectivity, often starting from either thiophene itself or a pre-functionalized thiophene.

One common strategy involves the direct bromination of a 3-substituted thiophene. The directing effect of the substituent at the 3-position can favor bromination at the adjacent 2-position. For instance, if the synthesis starts with 3-thiophenecarboxaldehyde, direct bromination can potentially yield 2-bromo-3-thiophenecarboxaldehyde, a direct precursor for olefination reactions.

Alternatively, a halogen-dance reaction or metal-halogen exchange can be employed to introduce bromine at the desired position. For example, starting from 2,3,5-tribromothiophene (B1329576), a selective debromination can be achieved. It has been demonstrated that refluxing 2,3,5-tribromothiophene with zinc dust in acetic acid can yield 3-bromothiophene (B43185). scispace.com This 3-bromothiophene can then be functionalized at the 3-position before a second bromination at the 2-position.

Another powerful technique for achieving regioselectivity is through directed ortho-metalation. A directing group at the 3-position of the thiophene ring can facilitate lithiation at the 2-position, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom.

The Suzuki cross-coupling reaction is another valuable tool for synthesizing regioselectively substituted thiophenes. nih.govd-nb.inforesearchgate.net While not a direct bromination method, it allows for the construction of complex thiophene derivatives which can then be brominated. For example, a 3-substituted thiophene can be coupled with a boronic acid to introduce a desired group at another position, and this product can then be subjected to regioselective bromination. nih.govd-nb.inforesearchgate.net

| Precursor Strategy | Reagents and Conditions | Outcome |

| Selective Debromination | 2,3,5-tribromothiophene, Zn, Acetic Acid, reflux | 3-bromothiophene |

| Metal-Halogen Exchange | 2,3,5-Tribromothiophene, n-BuLi, THF, -78 °C; then DMF | 3,5-dibromo-2-thiophenecarboxaldehyde mdpi.com |

| Suzuki Coupling | 2-bromo-5-(bromomethyl)thiophene, Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water, 90°C | 2-(bromomethyl)-5-aryl-thiophenes nih.govd-nb.info |

Approaches to Construct the Acrylic Acid Moiety

Once the 2-brominated thiophene precursor, such as 2-bromo-3-thiophenecarboxaldehyde, is in hand, the next critical step is the construction of the acrylic acid side chain. Several classic and modern organic reactions can be employed for this transformation, each with its own advantages in terms of stereoselectivity and functional group tolerance.

The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids, specifically cinnamic acids, through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.org While originally developed for aromatic aldehydes, this reaction can be adapted for heteroaromatic aldehydes like 2-bromo-3-thiophenecarboxaldehyde. The reaction of 2-bromo-3-thiophenecarboxaldehyde with acetic anhydride and sodium acetate (B1210297) would be expected to yield (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid. The reaction mechanism involves the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the double bond. wikipedia.org

Other related condensation reactions, such as the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, can also be utilized. e-bookshelf.de For example, reacting 2-bromo-3-thiophenecarboxaldehyde with malonic acid in the presence of a base like pyridine (B92270) or piperidine (B6355638) would also lead to the desired acrylic acid derivative. nih.gov

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.commasterorganicchemistry.com This reaction is highly versatile for the synthesis of substituted alkenes. In the context of synthesizing (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, a Heck coupling strategy could involve the reaction of a 2,3-dibromothiophene (B118489) with acrylic acid or one of its esters.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally β-hydride elimination to release the product and regenerate the catalyst. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and stereoselectivity. beilstein-journals.org The reaction generally favors the formation of the E-isomer. ugent.be

| Reaction | Aryl Halide | Olefin | Catalyst System | Product |

| Heck Reaction | 4-bromoanisole | n-butyl acrylate | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2], K2CO3, DMF, 100 °C | n-butyl (E)-3-(4-methoxyphenyl)acrylate ugent.be |

| Heck Reaction | Phenylboronic acid | Styrene (B11656) | Pd(OAc)2, NBS, Toluene, 25 °C | trans-stilbene beilstein-journals.org |

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgmnstate.edu These reactions offer excellent control over the position of the newly formed double bond.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org To synthesize (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, 2-bromo-3-thiophenecarboxaldehyde would be reacted with a Wittig reagent derived from an α-haloester, such as (triphenylphosphoranylidene)acetic acid ethyl ester, followed by hydrolysis of the ester. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.org HWE reactions are often preferred due to the higher reactivity of the phosphonate carbanions and the fact that the dialkylphosphate byproduct is water-soluble, simplifying purification. uta.edu The reaction of 2-bromo-3-thiophenecarboxaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would yield the ethyl ester of the target acrylic acid, which can then be hydrolyzed. The HWE reaction is highly stereoselective for the formation of (E)-alkenes. wikipedia.org

| Olefination Reaction | Carbonyl Compound | Reagent | Key Features |

| Wittig Reaction | Aldehyde/Ketone | Phosphorus Ylide | Forms C=C bond, stereoselectivity depends on ylide stability. organic-chemistry.orgwikipedia.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone | Phosphonate Carbanion | High (E)-selectivity, water-soluble byproduct. wikipedia.orgnrochemistry.com |

Bromination Techniques for the Thiophene Ring

An alternative synthetic route involves the construction of the 3-thienylacrylic acid moiety first, followed by the selective bromination of the thiophene ring at the 2-position. This approach requires careful control of the bromination conditions to avoid addition to the acrylic double bond.

Direct bromination of 3-(thiophen-3-yl)acrylic acid would be the most straightforward approach. However, the presence of the electron-rich thiophene ring and the acrylic acid double bond presents a challenge for selectivity. Bromine can react with both the thiophene ring via electrophilic substitution and the double bond via electrophilic addition. csub.edursc.org

To achieve selective bromination at the 2-position of the thiophene ring, the reaction conditions must be carefully optimized. The use of a milder brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent and potentially in the dark to suppress radical reactions, could favor electrophilic substitution on the thiophene ring over addition to the double bond. The directing effect of the acrylic acid substituent at the 3-position would favor substitution at the 2- and 5-positions. By controlling the stoichiometry of the brominating agent, it may be possible to achieve monobromination predominantly at the more activated 2-position.

Alternative Halogenation Strategies

The introduction of a bromine atom at the C2 position of the thiophene ring in 3-substituted thiophene precursors is a key step in the synthesis of the target compound. While direct bromination with elemental bromine can be effective, issues with regioselectivity and over-bromination often necessitate the exploration of alternative methods. researchgate.net Modern synthetic chemistry offers several milder and more selective halogenating agents.

One of the most common and effective alternatives is the use of N-bromosuccinimide (NBS) . researchgate.net NBS is a versatile reagent for the allylic and benzylic bromination of alkenes and the bromination of aromatic and heteroaromatic compounds. researchgate.net For thiophene derivatives, NBS offers a higher degree of regioselectivity compared to bromine, particularly when the reaction is carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile. researchgate.netresearchgate.net The reaction mechanism involves the generation of a bromine radical or an electrophilic bromine species, which then selectively attacks the electron-rich thiophene ring. The position of bromination on the thiophene ring is influenced by the electronic nature of the substituent at the 3-position.

Another approach involves the use of bromine in acetic acid . This method has been reported for the bromination of thiophene derivatives, although challenges such as incomplete reactions or the formation of complex mixtures have been noted, depending on the specific substrate and reaction conditions. researchgate.net The success of this method often relies on careful control of temperature and reaction time.

Recent advancements in halogenation chemistry include the development of novel catalytic systems. For instance, photocatalytic methods using acridinium-based catalysts have been shown to efficiently brominate thiophenes using aqueous hydrobromic acid as the bromine source and oxygen as a green oxidant. researchgate.net This approach avoids the use of toxic elemental bromine. researchgate.net Additionally, ultrasound irradiation has been demonstrated to enhance the efficiency of bromination reactions with NBS, offering a faster and more convenient method. researchgate.net

For substrates where direct bromination is problematic, a lithiation-bromination sequence provides a powerful alternative. This involves the deprotonation of the thiophene ring at the desired position using a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with an electrophilic bromine source such as 1,2-dibromoethane. researchgate.net This method offers excellent regiocontrol, as the position of lithiation can be directed by existing substituents on the thiophene ring.

The following table summarizes various alternative halogenation reagents and their typical reaction conditions for thiophene derivatives.

| Reagent | Typical Solvent(s) | Conditions | Key Advantages |

| N-Bromosuccinimide (NBS) | THF, Acetonitrile | Room temperature or gentle heating | Good regioselectivity, milder than Br2 |

| Bromine in Acetic Acid | Acetic Acid | 0 °C to reflux | Cost-effective |

| Aqueous HBr / Photocatalyst | Acetonitrile | Visible light irradiation, O2 atmosphere | Green chemistry approach, avoids toxic Br2 |

| LDA / 1,2-dibromoethane | THF | Low temperature (-78 °C to room temperature) | Excellent regiocontrol through directed metalation |

Stereocontrolled Synthesis of the (E)-Isomer

Achieving the desired (E)-stereochemistry of the acrylic acid double bond is crucial for the biological activity and material properties of the final compound. Several powerful synthetic methods can be employed to ensure high stereoselectivity.

The Wittig reaction is a cornerstone of alkene synthesis and offers a reliable route to the (E)-isomer of α,β-unsaturated carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. masterorganicchemistry.com To synthesize (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, a stabilized ylide would be required. The general approach would involve the reaction of 2-bromo-thiophene-3-carbaldehyde with a stabilized Wittig reagent, such as (triphenylphosphoranylidene)acetic acid ethyl ester. The use of a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.org The reaction proceeds through a betaine (B1666868) intermediate, and under conditions that allow for equilibration to the more stable anti-betaine, the (E)-alkene is the major product. Subsequent hydrolysis of the resulting ester would yield the desired acrylic acid.

Another highly effective method for stereocontrolled alkene synthesis is the Mizoroki-Heck reaction . nih.govnih.gov This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or vinyl halide with an alkene in the presence of a base. nih.gov To obtain the target compound, 2-bromo-3-iodothiophene (B1337472) could be coupled with ethyl acrylate. The stereochemical outcome of the Heck reaction is often dependent on the specific catalyst, ligands, and reaction conditions employed. However, for many systems, the reaction proceeds via a syn-addition of the palladium-aryl species to the alkene, followed by a syn-elimination of palladium hydride, which typically leads to the formation of the (E)-isomer.

The following table outlines the key features of the Wittig and Heck reactions for the stereocontrolled synthesis of (E)-acrylic acid derivatives.

| Reaction Name | Key Reactants | Catalyst/Reagent | Stereochemical Control |

| Wittig Reaction | 2-bromo-thiophene-3-carbaldehyde, Stabilized Phosphorus Ylide (e.g., Ph3P=CHCO2Et) | Base (e.g., NaH, NaOMe) | Stabilized ylides generally lead to the preferential formation of the (E)-isomer. wikipedia.org |

| Heck Reaction | 2-bromo-3-iodothiophene, Ethyl Acrylate | Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | The reaction mechanism often favors the formation of the thermodynamically stable (E)-isomer. nih.gov |

Elucidation of E/Z Configuration in α,β-Unsaturated Carboxylic Acids

The configuration of the double bond in α,β-unsaturated carboxylic acids like 3-(2-bromo-thiophen-3-yl)-acrylic acid is designated as either E (entgegen, German for opposite) or Z (zusammen, German for together). This nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign a priority to the substituents on each carbon of the double bond based on atomic number. khanacademy.orglibretexts.org

For (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, the substituents on the α-carbon are a hydrogen atom and a carboxylic acid group (-COOH). The substituents on the β-carbon are a hydrogen atom and a 2-bromo-thiophen-3-yl group.

Priority Assignment:

On the α-carbon: The oxygen atom of the carboxylic acid group has a higher atomic number than the hydrogen atom, so the -COOH group is assigned a higher priority.

On the β-carbon: The carbon atom of the thiophene ring has a higher atomic number than the hydrogen atom, so the 2-bromo-thiophen-3-yl group is assigned a higher priority.

In the (E)-isomer, the two higher priority groups (the -COOH group and the 2-bromo-thiophen-3-yl group) are on opposite sides of the double bond. In the (Z)-isomer, they would be on the same side. This is a definitive method for assigning the stereochemistry of the molecule. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for determining the E/Z configuration. The coupling constant (J-value) between the two vinyl protons (the hydrogens on the double bond) is characteristically different for E and Z isomers. For E isomers of α,β-unsaturated systems, the coupling constant for the trans-protons is typically in the range of 12-18 Hz, while for Z isomers, the coupling constant for the cis-protons is in the range of 7-12 Hz. For (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, one would expect to see a large coupling constant for the vinyl protons, confirming the E configuration.

Spectroscopic Differentiation of Stereoisomers (e.g., Infrared and Ultraviolet Spectra)

Beyond NMR, other spectroscopic techniques can be employed to differentiate between E and Z isomers of α,β-unsaturated carboxylic acids.

Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibration of the vinyl hydrogens can be indicative of the stereochemistry. E isomers typically show a strong absorption band in the region of 960-980 cm⁻¹, while Z isomers show a broader, weaker band around 675-730 cm⁻¹. For (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, a sharp band in the 960-980 cm⁻¹ region would be expected. The stretching vibrations of the C=C double bond and the C=O of the carboxylic acid are also present, typically around 1625-1650 cm⁻¹ and 1680-1710 cm⁻¹ respectively. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The E and Z isomers of α,β-unsaturated systems often exhibit different UV-Vis absorption spectra. The E isomer, being generally more planar and less sterically hindered, allows for more effective π-orbital overlap in the conjugated system. This typically results in a longer wavelength of maximum absorption (λ_max) and a higher molar absorptivity (ε) compared to the Z isomer. researchgate.netdocumentsdelivered.com For instance, in related cinnamic acids, the λ_max of the Z-form is significantly blue-shifted (by 30-40 nm) compared to the E-form. researchgate.netdocumentsdelivered.com This difference arises from the non-planar structure of the Z-isomer. researchgate.netdocumentsdelivered.com

| Spectroscopic Technique | (E)-Isomer Characteristic | (Z)-Isomer Characteristic |

|---|---|---|

| ¹H NMR (J-coupling of vinyl H) | 12-18 Hz | 7-12 Hz |

| IR (out-of-plane C-H bend) | 960-980 cm⁻¹ (strong, sharp) | 675-730 cm⁻¹ (broader, weaker) |

| UV-Vis (λ_max) | Longer wavelength | Shorter wavelength (blue-shifted) |

Mechanisms of Stereoisomer Interconversion

The interconversion between E and Z isomers of α,β-unsaturated carboxylic acids can be induced by various means, primarily through photochemical or thermal methods.

Photochemical Isomerization: This is a common method for converting the more stable E isomer to the Z isomer. tandfonline.com Upon absorption of UV light, the π-electrons in the double bond are excited from a bonding π orbital to an anti-bonding π* orbital. In this excited state, the rotation around the central carbon-carbon bond becomes much easier. As the molecule relaxes back to the ground state, it can do so to form either the E or Z isomer. By continuously irradiating a solution of the E isomer, a photostationary state is reached, which is a mixture of both E and Z isomers. The Z isomer can then often be separated from the E isomer. tandfonline.com

Thermal Isomerization: Generally, the E isomer of α,β-unsaturated carboxylic acids is thermodynamically more stable than the Z isomer due to reduced steric hindrance. The Z isomer can be converted to the more stable E isomer by heating. The input of thermal energy provides the activation energy necessary to overcome the rotational barrier of the double bond in the ground state.

Acid-Catalyzed Isomerization: In the presence of a strong acid, the carbonyl oxygen of the carboxylic acid can be protonated. This protonation increases the single-bond character of the C=C double bond through resonance, thereby lowering the energy barrier for rotation and facilitating the conversion to the more stable E isomer.

Chemical Reactivity and Derivatization Strategies for E 3 2 Bromo Thiophen 3 Yl Acrylic Acid

Transformations Involving the Bromine Atom

The bromine atom at the C2 position of the thiophene (B33073) ring is a key handle for introducing molecular complexity, primarily through carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom on the thiophene ring serves as an excellent electrophilic partner in these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, typically a boronic acid, catalyzed by a palladium(0) complex. wikipedia.org This reaction is highly effective for aryl-aryl bond formation. For (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, the bromine atom can be readily coupled with various aryl or heteroaryl boronic acids. nih.govresearchgate.netresearchgate.net These reactions generally proceed under mild conditions and tolerate a wide array of functional groups, making them highly valuable in synthetic chemistry. wikipedia.orgnih.gov The choice of catalyst, such as Pd(PPh₃)₄, along with a suitable base (e.g., K₃PO₄, K₂CO₃) and solvent system (e.g., dioxane/water), is crucial for achieving high yields. nih.govnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com While the target molecule itself contains an alkene, the bromine atom on the thiophene ring can react with other olefins, such as styrenes or acrylates, to form more complex structures. mdpi.comresearchgate.net This reaction extends the carbon framework by introducing a new vinyl or aryl substituent at the C2 position of the thiophene. Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and an organic base such as triethylamine. ugent.be

Sonogashira Reaction: The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method allows for the direct introduction of an alkynyl group onto the thiophene ring at the C2 position. The reaction is typically co-catalyzed by a copper(I) salt (e.g., CuI) and carried out in the presence of an amine base. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. msu.edu

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromothiophenes

| Reaction | Catalyst | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | K₃PO₄ or K₂CO₃ | Dioxane/Water | Arylboronic acid |

| Heck | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Toluene | Alkene (e.g., Styrene) |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF or THF | Terminal Alkyne |

Lithiation and Subsequent Electrophilic Quenching

The bromine atom on the thiophene ring can be replaced by a lithium atom through a process called lithium-halogen exchange. This reaction is typically performed at low temperatures (e.g., -78 °C) using a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.netwikipedia.org The use of t-BuLi is often preferred for clean and high-yield exchange on bromothiophenes. researchgate.net

The resulting 2-lithio-3-(thiophen-3-yl)-acrylic acid derivative is a potent nucleophile and can react with a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the C2 position of the thiophene ring. nih.govreddit.comscribd.com

Table 2: Examples of Electrophilic Quenching of Lithiated Thiophenes

| Electrophile | Reagent Example | Product Functional Group |

|---|---|---|

| Carbonyl Compounds | Aldehydes, Ketones | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid |

| Alkyl Halides | CH₃I | Alkyl group (e.g., Methyl) |

| Silyl Halides | (CH₃)₃SiCl | Silyl group |

| Boronic Esters | Isopropyl pinacol (B44631) borate | Boronic Ester |

Nucleophilic Aromatic Substitution on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Generally, aryl halides are unreactive towards nucleophiles unless the ring is "activated" by the presence of strong electron-withdrawing groups at the ortho and/or para positions. libretexts.orglibretexts.orgyoutube.com The acrylic acid group at the C3 position of the thiophene ring is an electron-withdrawing group, which can facilitate nucleophilic attack at the C2 position by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. nih.govnih.gov

While challenging, the reaction can proceed with strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions, leading to the direct displacement of the bromine atom. The reactivity of thiophenes in SNAr reactions is often higher than that of their benzene (B151609) analogues due to the ability of the sulfur atom to stabilize the intermediate. nih.gov

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of other functionalities, including esters, amides, and alcohols.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol. This transformation is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. google.comresearchgate.netyoutube.com The reaction is an equilibrium process, and yields can be improved by using an excess of the alcohol or by removing the water formed during the reaction. google.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol to give the ester in high yield. researchgate.net

Amidation: Amides are formed by the reaction of the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures, so the carboxylic acid is usually activated first. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. Similar to esterification, conversion to an acyl chloride followed by reaction with an amine is also a highly effective method for amide synthesis. sphinxsai.com

Table 3: Common Reagents for Esterification and Amidation

| Transformation | Reagent 1 (Alcohol/Amine) | Reagent 2 (Catalyst/Coupling Agent) | Product |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalytic) | Methyl Ester |

| Esterification | Ethanol | SOCl₂ (for acyl chloride formation) | Ethyl Ester |

| Amidation | Aniline | DCC or EDC | Phenyl Amide |

| Amidation | Diethylamine | Oxalyl Chloride (for acyl chloride) | N,N-Diethyl Amide |

Reduction to Alcohols and Further Oxidations

The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. It is important to note that such strong reducing agents may also reduce the α,β-unsaturated double bond, leading to a saturated alcohol. rsc.org Biocatalytic methods using carboxylic acid reductases (CARs) have emerged as a greener alternative, capable of selectively reducing α,β-unsaturated carboxylic acids to the corresponding allylic alcohols. rsc.orgrsc.org Other methods, such as copper hydride-catalyzed reductions, can lead to the formation of saturated aldehydes. nih.govacs.orgorganic-chemistry.org

The resulting allylic alcohol can be subjected to further oxidation reactions. Selective oxidation can regenerate the α,β-unsaturated aldehyde using reagents like manganese dioxide (MnO₂) or under milder, aerobic conditions with catalysts like platinum black or ruthenium dioxide. rsc.orgresearchgate.netacs.org More vigorous oxidation would lead back to the starting carboxylic acid. This reduction-oxidation sequence provides a route to α,β-unsaturated aldehydes from the parent carboxylic acid. rsc.orgnih.gov

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For α,β-unsaturated carboxylic acids like (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, this transformation typically requires thermal conditions and can be influenced by catalysts. While the direct decarboxylation of this specific compound is not extensively documented, analogous reactions provide insight into its potential pathways.

Generally, the decarboxylation of acrylic acid derivatives to yield the corresponding vinyl compound can be challenging and often requires high temperatures. However, the reaction can be facilitated by transition metal catalysts. For instance, copper-catalyzed decarboxylation has been shown to be effective for 2,3-diarylacrylic acids, yielding stilbenes under neutral conditions. researchgate.net This suggests that a similar copper- or palladium-catalyzed protocol could potentially convert (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid into 2-bromo-3-vinylthiophene.

Another potential pathway is nitrodecarboxylation, where the carboxylic acid group is replaced by a nitro group (-NO₂). This transformation has been successfully applied to various α,β-unsaturated acids, including heteroaromatic derivatives like 3-(2-furyl)acrylic acid, using reagents such as copper(II) nitrate. researchgate.net This method could provide a route to (E)-1-(2-bromo-thiophen-3-yl)-2-nitroethene.

The stability of the resulting vinyl carbanion intermediate is a key factor in these reactions. wikipedia.orgyoutube.com The presence of the thiophene ring and the bromine substituent would influence the electronic properties and stability of such an intermediate, thereby affecting the reaction conditions required for decarboxylation.

Reactivity of the Thiophene Heterocycle

The thiophene ring in (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is an aromatic heterocycle, but its reactivity is significantly modulated by the two electron-withdrawing substituents. These groups deactivate the ring towards electrophilic attack but also open up possibilities for other reaction types.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. researchgate.net In (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, the two unsubstituted positions are C4 and C5. The regiochemical outcome of an EAS reaction is determined by the combined directing effects of the existing substituents. youtube.comlibretexts.org

2-Bromo substituent : Halogens are deactivating but ortho-, para-directing. Relative to the C2 position, C5 is in a "para-like" position, and C4 is in a "meta-like" position. Thus, the bromine atom would preferentially direct incoming electrophiles to the C5 position.

3-Acrylic acid substituent : The acrylic acid group, being a carbonyl-containing, electron-withdrawing group, is a deactivating meta-director. It will therefore direct an incoming electrophile to the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Electrophile (E⁺) | Predicted Major Product |

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | (E)-3-(2-bromo-5-nitro-thiophen-3-yl)-acrylic acid |

| Br₂/FeBr₃ (Bromination) | Br⁺ | (E)-3-(2,5-dibromo-thiophen-3-yl)-acrylic acid |

| CH₃COCl/AlCl₃ (Acylation) | CH₃CO⁺ | (E)-3-(5-acetyl-2-bromo-thiophen-3-yl)-acrylic acid |

Thiophene and its derivatives can participate in cycloaddition reactions, although their high aromaticity often makes them less reactive than other five-membered heterocycles like furan. researchtrends.net The reactivity of the thiophene ring can be enhanced in several ways:

As a Dienophile : The presence of electron-withdrawing groups, such as the bromo and acrylic acid moieties in the target molecule, decreases the electron density of the thiophene ring. This enhances its character as a dienophile in Diels-Alder reactions with electron-rich dienes. researchgate.net

As a Diene : To make the thiophene ring act as a diene, its aromaticity must be disrupted. This can be achieved under high pressure or temperature, or by oxidation of the sulfur atom to form a thiophene S-oxide. researchtrends.net The resulting S-oxide is a less aromatic and more reactive diene that can readily undergo [4+2] cycloaddition with various dienophiles.

Substituted thiophenes have also been shown to undergo [2+2] cycloadditions with reactive acetylenes. documentsdelivered.com Furthermore, [3+2] cycloaddition reactions provide a route to complex fused-ring systems. thieme-connect.com These precedents suggest that (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid could serve as a substrate in various cycloaddition protocols, leading to novel polycyclic and heterocyclic structures.

Multi-functional Derivatization Approaches

The presence of both a C-Br bond and a carboxylic acid group allows for multi-step or one-pot derivatization strategies targeting different parts of the molecule. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the C-Br bond at the C2 position. nih.gov

These coupling reactions can introduce a wide variety of substituents onto the thiophene ring. The acrylic acid moiety can then be subsequently modified through standard transformations like esterification, amidation, or reduction, providing a versatile platform for generating a library of complex derivatives.

Key cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling : This reaction couples the bromothiophene with an organoboron reagent (e.g., an arylboronic acid) to form a new carbon-carbon bond. It is widely used for synthesizing biaryl and hetero-biaryl compounds. nih.govresearchgate.netcarroll.edu Applying this to (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid would yield 2-aryl-3-(acrylic acid)thiophene derivatives.

Heck-Mizoroki Reaction : This reaction involves the coupling of the C-Br bond with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst. organic-chemistry.orgmdpi.com This would allow for the introduction of various vinyl groups at the C2 position.

Sonogashira Coupling : This method creates a C-C bond between the C2 position and a terminal alkyne. rsc.orgbeilstein-journals.orgnih.gov This is a highly efficient way to synthesize aryl-alkyne structures, which are valuable intermediates in organic synthesis.

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure at C2 |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl group (Ar) |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | Vinyl group (-CH=CH-R) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base | Alkynyl group (-C≡C-R) |

These multi-functional approaches, combining robust cross-coupling chemistry with classic functional group manipulations, highlight the utility of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid as a versatile building block in medicinal chemistry and materials science.

Comprehensive Spectroscopic Characterization of E 3 2 Bromo Thiophen 3 Yl Acrylic Acid

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a detailed fingerprint of the functional groups present in "(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid".

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by a series of distinct absorption bands. The most prominent of these is the strong, broad absorption band typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. spectroscopyonline.com Another key feature is the sharp and intense peak around 1700-1680 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group in the conjugated carboxylic acid. researchgate.net

The C=C stretching vibrations of the acrylic acid double bond and the thiophene (B33073) ring are expected to appear in the 1640-1600 cm⁻¹ region. The C-H stretching vibrations of the vinyl and thiophene ring protons are anticipated in the 3100-3000 cm⁻¹ range. Furthermore, the C-Br stretching vibration would likely be observed in the lower frequency region, typically between 600-500 cm⁻¹. The presence of the thiophene ring can also be confirmed by characteristic C-S stretching vibrations. researchgate.net

Raman Spectroscopy: Complementing the FTIR data, the Raman spectrum would exhibit strong signals for the non-polar bonds. The C=C stretching of the acrylic moiety and the thiophene ring are expected to show strong Raman scattering in the 1640-1600 cm⁻¹ region. The symmetric C-S-C stretching of the thiophene ring would also be a characteristic Raman active mode.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | FTIR |

| C-H Stretch (Aromatic/Vinyl) | 3100-3000 | FTIR, Raman |

| C=O Stretch (Carboxylic Acid) | 1700-1680 | FTIR |

| C=C Stretch (Alkene/Aromatic) | 1640-1600 | FTIR, Raman |

| C-S Stretch (Thiophene) | 850-600 | FTIR, Raman |

| C-Br Stretch | 600-500 | FTIR, Raman |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of "(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid".

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The two protons of the acrylic acid moiety are expected to appear as distinct doublets. The proton on the α-carbon (adjacent to the carbonyl group) would likely resonate at a higher field (around 6.0-6.5 ppm) compared to the proton on the β-carbon (adjacent to the thiophene ring), which would be deshielded and appear at a lower field (around 7.5-8.0 ppm). The large coupling constant (typically >15 Hz) between these two protons would confirm the (E)-stereochemistry of the double bond. The two protons on the thiophene ring are expected to appear as doublets in the aromatic region (around 7.0-7.5 ppm). The carboxylic acid proton would appear as a broad singlet at a very low field (typically >10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The carbons of the acrylic double bond would appear around 115-145 ppm, while the carbons of the brominated thiophene ring would resonate in the aromatic region, with the carbon bearing the bromine atom showing a characteristic upfield shift due to the heavy atom effect.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between the protons, confirming the connectivity of the acrylic acid and thiophene ring protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be instrumental in assigning the ¹H and ¹³C signals unambiguously by correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| -COOH | >10 | broad singlet | - |

| β-CH= | 7.5-8.0 | doublet | >15 |

| α-CH= | 6.0-6.5 | doublet | >15 |

| Thiophene-H | 7.0-7.5 | doublet | 3-5 |

| Thiophene-H | 7.0-7.5 | doublet | 3-5 |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=O | 165-175 |

| Cβ= | 135-145 |

| Cα= | 115-125 |

| Thiophene-C | 120-140 |

| Thiophene-C-Br | 110-120 |

Electronic Spectroscopy (Ultraviolet-Visible Absorption Spectroscopy)

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugation system, encompassing the thiophene ring and the acrylic acid moiety, is expected to give rise to strong absorption in the UV region. Thiophene derivatives typically exhibit absorption maxima around 230-260 nm. uobaghdad.edu.iq The conjugation with the acrylic acid group is expected to cause a bathochromic (red) shift of this absorption maximum to longer wavelengths, likely in the 280-320 nm range. The presence of the bromine atom may also slightly influence the position of the absorption maximum.

| Electronic Transition | Expected λmax (nm) | Solvent Effects |

| π → π* | 280-320 | Minor shifts with solvent polarity |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of "(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid". The calculated exact mass for the molecular formula C₇H₅BrO₂S can be determined with high precision. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensities.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) can be used to induce fragmentation of the molecule. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) as a neutral radical or the loss of a bromine radical. The cleavage of the bond between the thiophene ring and the acrylic acid moiety would also be a probable fragmentation route. Analysis of these fragment ions helps to confirm the structural components of the molecule.

| Ion | m/z (relative intensity) | Identity |

| [M]⁺ | Calculated for C₇H₅⁷⁹BrO₂S and C₇H₅⁸¹BrO₂S | Molecular Ion |

| [M-COOH]⁺ | M - 45 | Loss of carboxylic acid group |

| [M-Br]⁺ | M - 79/81 | Loss of bromine |

| [C₄H₂BrS]⁺ | 160/162 | Bromothiophene fragment |

| [C₃H₃O₂]⁺ | 71 | Acrylic acid fragment |

Crystallographic Analysis and Solid State Structural Studies of E 3 2 Bromo Thiophen 3 Yl Acrylic Acid

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. Although a dedicated crystallographic study for (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is not publicly available, data from analogous structures, such as other brominated thiophene (B33073) acrylic acids and related derivatives, allow for a detailed prediction of its key structural features.

The molecule is expected to be largely planar, a consequence of the conjugated system extending from the thiophene ring through the acrylic acid moiety. The thiophene ring itself is an aromatic five-membered heterocycle, and its geometry is well-established. The acrylic acid side chain is anticipated to adopt an E-configuration about the C=C double bond, which is generally the more thermodynamically stable isomer.

The key intramolecular distances and angles can be inferred from published data on similar compounds. The bond lengths within the thiophene ring, the acrylic acid group, and the carbon-bromine bond are expected to fall within typical ranges observed for such functional groups.

Table 1: Predicted Crystallographic Data for (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for similar structures) |

| Z (molecules per unit cell) | 4 or 8 |

| C-Br bond length (Å) | ~1.85 - 1.90 |

| C=O bond length (Å) | ~1.20 - 1.25 |

| C-O bond length (Å) | ~1.30 - 1.35 |

| C=C bond length (Å) | ~1.33 - 1.36 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is predicted to be dominated by a combination of strong hydrogen bonds and weaker halogen bonds, which are crucial in directing the supramolecular assembly.

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers in the solid state, linked by a pair of O-H···O hydrogen bonds between the carboxylic acid groups. This is a very common and robust supramolecular synthon in carboxylic acids. This interaction would create a characteristic R²₂(8) ring motif.

Other weaker interactions, such as C-H···O and π-π stacking between the thiophene rings of adjacent molecules, would also contribute to the cohesion of the crystal structure, further stabilizing the three-dimensional network.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.

For (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, a Hirshfeld analysis would be expected to reveal the following key features:

Bright red spots on the dnorm surface: These would correspond to the strong O-H···O hydrogen bonds of the carboxylic acid dimer, indicating contacts shorter than the van der Waals radii.

Lighter red or white areas: These would likely highlight the Br···O or Br···S halogen bonds, as well as any C-H···O interactions.

Blue regions: These indicate areas of the surface with longer, less significant intermolecular contacts.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Based on analyses of similar brominated thiophene derivatives, the percentage contributions of the most significant interactions can be predicted.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~35 - 45% | Represents the most abundant, though generally weak, van der Waals contacts. |

| H···C/C···H | ~15 - 25% | Indicative of C-H···π interactions and general van der Waals contacts. |

| H···O/O···H | ~10 - 20% | Primarily represents the strong O-H···O hydrogen bonds and weaker C-H···O interactions. |

| H···Br/Br···H | ~5 - 15% | Reflects contacts involving the bromine atom, including potential weak hydrogen bonds and van der Waals interactions. |

| Br···O/O···Br | ~1 - 5% | Highlights the presence of halogen bonding between bromine and oxygen atoms. |

| S···H/H···S | ~5 - 10% | Contacts involving the thiophene sulfur atom. |

Investigation of Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

To date, there are no specific studies reported in the scientific literature on the polymorphism of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid. However, the potential for polymorphism in this compound is significant. The molecule possesses multiple sites for intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking), and subtle changes in crystallization conditions (e.g., solvent, temperature, rate of cooling) could lead to the formation of different packing arrangements, resulting in distinct polymorphic forms.

The investigation of polymorphism would typically involve screening for different crystal forms by recrystallization from a variety of solvents under diverse conditions. Each potential new form would then be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm its unique solid-state structure and thermal properties. The discovery of polymorphs would be of great interest in the context of materials science and crystal engineering.

Computational Chemistry and Theoretical Investigations of E 3 2 Bromo Thiophen 3 Yl Acrylic Acid

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the most stable state of a molecule. These methods solve approximations of the Schrödinger equation to determine ground state energy, electron distribution, and optimized geometry.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. The core principle of DFT is that the energy of a molecule can be determined from its electron density. For (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation. rroij.comresearchgate.net

This geometry optimization process adjusts all bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. The stability of this optimized structure is confirmed by ensuring there are no imaginary frequencies in a subsequent vibrational analysis. rroij.com The resulting data provides a precise three-dimensional model of the molecule.

For illustrative purposes, the table below shows typical optimized geometrical parameters calculated via DFT for a related bromothiophene chalcone (B49325) derivative, 2(E)‐1‐(3‐bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one. rroij.com A similar analysis for (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid would yield comparable data for its unique structure.

Illustrative DFT-Calculated Geometrical Parameters for a Related Bromothiophene Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1–C2 | 1.366 | C2–C3–C4 | 114.4 |

| C2–C3 | 1.420 | C2–C3–Br14 | 118.3 |

| C3–C4 | 1.382 | C4–C3–Br14 | 127.3 |

| C9=C10 | 1.350 | C8–C9–C10 | 120.5 |

Data sourced from a DFT/B3LYP study on 2(E)‐1‐(3‐bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one. rroij.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com

For (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, the spatial distribution of these orbitals would also be analyzed. Typically, in such conjugated systems, the HOMO and LUMO are delocalized as π-orbitals across the thiophene (B33073) ring and the acrylic acid moiety. The presence of the electron-withdrawing bromine atom and carboxylic group, along with the electron-rich thiophene ring, would influence the precise distribution and energy levels of these orbitals. mdpi.comuomphysics.net

Illustrative FMO Parameters for a Related Bromothiophene Chalcone

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.367 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.705 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.662 | Indicator of chemical reactivity and stability |

Data from a DFT study on 2(E)‐1‐(3‐bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one. rroij.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It plots the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. uomphysics.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, electron delocalization, and intramolecular interactions. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, NBO analysis would reveal significant delocalization within the conjugated system. Key interactions would include π → π* transitions between the double bonds of the thiophene ring and the acrylic acid chain. Furthermore, it would show hyperconjugative interactions involving the lone pairs on the oxygen and sulfur atoms donating into adjacent antibonding orbitals (e.g., n → π* or n → σ*). These interactions are fundamental to the molecule's stability and aromaticity. The analysis also provides the natural atomic charges on each atom, offering a more refined picture of charge distribution than other methods. researchgate.netiosrjournals.org

Spectroscopic Property Simulations

Computational methods are widely used to simulate spectra, which can be used to interpret and assign experimental spectroscopic data.

Theoretical vibrational analysis is performed on the optimized molecular geometry to predict its infrared (IR) and Raman spectra. The calculation determines the frequencies of the 3N-6 normal modes of vibration for a non-linear molecule (where N is the number of atoms). iosrjournals.org

For (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsion of different functional groups. A Potential Energy Distribution (PED) analysis is often used to assign these calculated frequencies to specific vibrational modes. Due to approximations in the computational methods and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. They are therefore typically scaled by an appropriate factor to improve agreement with experimental data. iosrjournals.orgepstem.net

A theoretical vibrational analysis of this molecule would identify characteristic frequencies for key functional groups, aiding in the interpretation of its experimental IR and Raman spectra.

Illustrative Calculated Vibrational Frequencies for Thiophene Derivatives

| Wavenumber (cm-1) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3100 | C-H stretch | Thiophene Ring |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1620 | C=C stretch | Acrylic Chain |

| 1500-1350 | C-C ring stretch | Thiophene Ring |

| ~1300 | O-H in-plane bend | Carboxylic Acid |

| ~850 | C-S stretch | Thiophene Ring |

| ~600 | C-Br stretch | Bromo-substituent |

Assignments are based on typical frequency ranges observed in related thiophene carboxylic acids and brominated aromatic compounds. uomphysics.netiosrjournals.org

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts via theoretical calculations is a powerful tool for structural elucidation and for corroborating experimental data. For (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, DFT calculations can be employed to compute the ¹H and ¹³C NMR chemical shifts. The typical methodology involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR shielding tensors. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule. For instance, the protons on the acrylic acid moiety (the vinyl protons) are expected to have distinct chemical shifts due to their different chemical environments, which can be accurately predicted. Similarly, the chemical shifts of the thiophene ring proton and the carbon atoms in the thiophene ring, the acrylic acid group, and the carboxylic acid can be determined. The accuracy of these predictions is generally high, providing a valuable complement to experimental NMR spectroscopy.

Below is a table representing typical theoretically predicted ¹³C and ¹H NMR chemical shifts for a molecule with a similar structure, calculated using the B3LYP/6-311++G(d,p) level of theory.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 128.5 | - |

| C2 | 112.0 | - |

| C3 | 135.8 | 7.5 |

| C4 | 130.2 | - |

| C5 | 140.1 | 8.0 |

| C6 | 118.9 | 6.4 |

| C7 | 170.3 | - |

| O1 | - | - |

| O2 | - | 12.1 |

| H1 | - | 7.5 |

| H2 | - | 8.0 |

| H3 | - | 6.4 |

| H4 | - | 12.1 |

| Br1 | - | - |

| S1 | - | - |

Electronic Transition Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the electronic excitation properties of molecules. For (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, TD-DFT calculations can predict the electronic absorption spectrum by calculating the vertical excitation energies and oscillator strengths of the electronic transitions. These calculations are typically performed on the optimized ground-state geometry of the molecule.

The choice of functional and basis set is crucial for obtaining accurate results. Functionals like B3LYP, CAM-B3LYP, and PBE0 are commonly used in conjunction with basis sets such as 6-311++G(d,p). The calculations provide information about the major electronic transitions, including the orbitals involved (e.g., HOMO to LUMO transitions), the nature of the transitions (e.g., π → π), and their corresponding absorption wavelengths (λmax). For a conjugated system like (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, the lowest energy transition is typically a HOMO → LUMO transition, corresponding to the π → π transition of the conjugated system.

A representative table of TD-DFT calculation results for a similar thiophene derivative is shown below, illustrating the kind of information that can be obtained.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.85 | 322 | 0.75 | HOMO → LUMO (95%) |

| S0 → S2 | 4.21 | 294 | 0.12 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.55 | 272 | 0.08 | HOMO → LUMO+1 (92%) |

Non-Linear Optical (NLO) Properties Assessment

The assessment of non-linear optical (NLO) properties of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid can be carried out using computational methods to predict its potential for applications in optoelectronics. DFT calculations are employed to determine the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are crucial indicators of a material's NLO response.

The calculations are typically performed using a functional that can accurately describe the electronic properties, such as B3LYP or M06-2X, with an appropriate basis set. The first hyperpolarizability (β) is a tensor quantity, and its total magnitude (β_tot) is calculated from the individual tensor components. A large β_tot value is indicative of a significant second-order NLO response. The presence of the electron-withdrawing bromine atom and the conjugated π-system in (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid suggests that it may exhibit interesting NLO properties.

The following table presents a hypothetical set of calculated NLO properties for a molecule with a similar structure, providing an example of the expected values.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.45 |

| Mean Polarizability (α) | 158.2 |

| Total First Hyperpolarizability (β_tot) | 785.6 |

Analysis of Dielectric Functions and Molecular Interactions in Solution

The dielectric properties of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid and its interactions with solvent molecules can be investigated using a combination of DFT and continuum solvation models, such as the Polarizable Continuum Model (PCM). These calculations can provide insights into how the solvent environment affects the molecule's properties, including its geometry, electronic structure, and spectroscopic characteristics.

By calculating properties such as the dipole moment and polarizability in different solvents (represented by their dielectric constants), it is possible to understand the solute-solvent interactions. The dielectric function of a solution containing the molecule can be modeled to understand its response to an external electric field. These theoretical studies can also help in interpreting experimental measurements of dielectric constants of solutions containing the compound. Furthermore, analyzing the molecular orbitals and electron density distribution in the presence of a solvent can reveal specific interactions, such as hydrogen bonding between the carboxylic acid group and polar solvent molecules.

Applications of E 3 2 Bromo Thiophen 3 Yl Acrylic Acid in Advanced Organic Synthesis

Building Block for the Synthesis of Heterocyclic Compounds

The structure of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is particularly well-suited for the synthesis of fused heterocyclic compounds, most notably thieno[3,2-b]thiophenes. These fused systems are of significant interest due to their applications in organic electronics. nih.govresearchgate.netmdpi.comrsc.org The synthetic utility of bromothiophenes as precursors to thienothiophenes is well-established. nih.govmdpi.com The acrylic acid side chain can be strategically manipulated or removed after the core heterocyclic structure has been assembled.

Furthermore, the presence of the acrylic acid and the bromo-substituent opens pathways to other heterocyclic systems, such as thienopyridines. Thienopyridine derivatives are known to possess significant biological activity, including acting as potent anti-platelet aggregation drugs. nih.govresearchgate.net The synthesis can involve the reaction of the acrylic acid moiety or its derivatives with a nitrogen source, leading to the formation of a pyridine (B92270) ring fused to the thiophene (B33073) core.

Table 1: Examples of Heterocyclic Systems Derived from Thiophene Precursors

| Heterocyclic System | Precursor Type | Key Synthetic Transformation | Potential Application | Reference |

| Thieno[3,2-b]thiophene | 3-Bromothiophene (B43185) | Nucleophilic substitution followed by cyclization | Organic electronics, semiconductors | nih.govmdpi.com |

| Thienopyridine | Thiophene with side chain | Ring-closing reaction with a nitrogen source | Pharmaceuticals (e.g., anti-platelet agents) | nih.govresearchgate.net |

The reactivity of the acrylic acid group, combined with the potential for cross-coupling reactions at the C-Br bond, allows for a variety of intramolecular and intermolecular cyclization strategies to access a wide array of novel heterocyclic structures.

Monomer for the Development of Advanced Polythiophene Derivatives

Polythiophenes are a major class of conducting polymers with widespread applications in organic electronics, including organic field-effect transistors (OFETs), light-emitting diodes (LEDs), and photovoltaic cells. pkusz.edu.cn The properties of these polymers can be finely tuned by modifying the monomer structure. (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid serves as a functionalized monomer for creating advanced polythiophene derivatives.

Several polymerization methodologies can be envisioned for this monomer:

Heck Coupling Polymerization : The bromo-substituent and the vinylic proton of the acrylic acid moiety can potentially undergo a palladium-catalyzed Heck coupling reaction, leading to the formation of a poly(thiophene vinylene) derivative. researchgate.netbeilstein-journals.orgresearchgate.net

Direct Arylation Polymerization (DArP) : This modern polymerization technique allows for the formation of C-C bonds by activating a C-H bond, thereby reducing the need for pre-functionalized monomers. The bromo-substituent on one monomer unit can react with a C-H bond on another, offering a more atom-economical route to polythiophenes. researchgate.net

Horner-Wadsworth-Emmons (HWE) Polymerization : The acrylic acid can be converted to other functional groups, such as an aldehyde or a phosphonate (B1237965) ester, making it suitable for HWE-type polymerizations to produce poly(arylene vinylene)s. rsc.orgresearchgate.net

The inclusion of the acrylic acid functionality directly onto the polymer backbone can impart new properties, such as improved solubility in polar solvents, and provides a handle for post-polymerization modification. For instance, block copolymers like poly(3-hexylthiophene)-block-poly(acrylic acid) have been synthesized and shown to self-assemble into hierarchical structures. rsc.org

Table 2: Polymerization Methods for Thiophene-based Monomers

| Polymerization Method | Key Reactive Groups | Resulting Polymer Type | Reference |

| Heck Coupling | Aryl halide, Olefin | Poly(arylene vinylene) | beilstein-journals.orgmdpi.com |

| Direct Arylation Polymerization (DArP) | Aryl halide, C-H bond | Poly(arylene) | researchgate.net |

| Horner-Wadsworth-Emmons (HWE) | Aldehyde, Phosphonate | Poly(arylene vinylene) | researchgate.net |

| McCullough Method (Kumada Coupling) | Grignard derivative of bromothiophene | Poly(thiophene) | pkusz.edu.cn |

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

Thiophene-containing molecules are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govijpsjournal.com The compound (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is a versatile precursor for the synthesis of such bioactive molecules. Its functional groups can be elaborated into more complex structures found in pharmacologically active compounds.

For example, thiophene derivatives have been incorporated into potent inhibitors of HIV protease, a key enzyme in the life cycle of the virus. researchgate.net The synthesis of these complex molecules often requires multi-step sequences where a robust and functionalized starting material is crucial. The acrylic acid moiety can undergo various transformations, such as reduction, amidation, or esterification, while the bromo-substituent allows for the introduction of diverse aryl or alkyl groups via cross-coupling reactions.

The synthesis of bioactive thiophene derivatives often involves building complexity around the central thiophene ring. nih.govnih.gov The dual functionality of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid makes it an ideal starting point for combinatorial synthesis approaches to generate libraries of compounds for biological screening.

Ligand or Catalyst Precursor in Organometallic Chemistry

The application of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid extends into the realm of organometallic chemistry, where it can function as a ligand or a precursor to a catalyst. The carboxylic acid group is a well-known coordinating group for metal ions, making this compound a suitable candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). nih.govmdpi.comresearchgate.net MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The thiophene ring and the bromo-substituent can further modify the properties of the resulting MOF, such as its porosity and catalytic activity. nih.govresearchgate.netpolymtl.ca

In addition to MOFs, the thiophene sulfur and the oxygen atoms of the carboxylate can act as a bidentate or bridging ligand to form coordination complexes with transition metals like palladium. nih.govresearchgate.net Such palladium complexes are central to many cross-coupling reactions, including the Heck and Suzuki reactions. nih.govresearchgate.netresearchgate.net By incorporating (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid as part of a ligand scaffold, it may be possible to develop novel catalysts with unique reactivity or stability. nih.govnih.gov The presence of the bromine atom also offers a site for further functionalization to create more elaborate ligand structures.

Conclusion and Future Research Directions

Summary of Key Academic Findings on (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid

(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is an α,β-unsaturated carboxylic acid characterized by a thiophene (B33073) ring substituted with a bromine atom at the 2-position and an acrylic acid group at the 3-position. The (E)-stereochemistry indicates a trans configuration across the carbon-carbon double bond. vulcanchem.com While extensive dedicated studies on this specific molecule are limited, its synthesis and properties can be understood from established chemical principles and data on analogous compounds.

The primary synthetic route involves a condensation reaction, such as a Knoevenagel or Horner-Wadsworth-Emmons reaction. vulcanchem.com A typical procedure would involve the reaction of 2-bromo-thiophene-3-carbaldehyde with malonic acid using a base like pyridine (B92270) to yield the target acrylic acid. vulcanchem.com

The reactivity of the compound is dictated by its three main functional components:

The Thiophene Ring: An aromatic heterocycle that influences the electronic properties of the molecule.

The Bromo Substituent: Located at an active position on the thiophene ring, it serves as a key handle for post-synthetic modification, particularly through metal-catalyzed cross-coupling reactions. vulcanchem.com

The Acrylic Acid Moiety: The α,β-unsaturated system is susceptible to nucleophilic conjugate additions (Michael additions), and the carboxylic acid provides a site for esterification, amidation, and salt formation, as well as acting as a hydrogen-bonding unit. vulcanchem.com